![molecular formula C13H13N3O B2370342 N-{4-[(1H-pirazol-1-il)metil]fenil}prop-2-enamida CAS No. 1183249-55-9](/img/structure/B2370342.png)
N-{4-[(1H-pirazol-1-il)metil]fenil}prop-2-enamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide” is a compound that belongs to the family of pyrazole derivatives . The molecular formula of this compound is C13H13N3O and it has a molecular weight of 227.267.
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis
The molecular structure of “N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide” is characterized by the presence of a pyrazole nucleus. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .Chemical Reactions Analysis
Pyrazole derivatives have been found to exhibit a wide range of chemical reactions. For example, some derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Aplicaciones Científicas De Investigación
Actividad Antibacteriana y Antimiobacteriana
Los derivados de imidazol, incluido N-{4-[(1H-pirazol-1-il)metil]fenil}prop-2-enamida, han demostrado efectos antibacterianos y antimiobacterianos. Los investigadores han sintetizado compuestos relacionados y evaluado su potencial contra cepas bacterianas, incluida Mycobacterium tuberculosis. Notablemente, algunos derivados exhiben una potente actividad antituberculosa .
Actividad Insecticida
El receptor de ryanodina (RyR) en los insectos es un objetivo prometedor para nuevos insecticidas. Los investigadores han diseñado y sintetizado derivados de difenil-1H-pirazol con sustituyentes ciano. Estos compuestos muestran potencial como insecticidas al dirigirse al RyR .
Propiedades Citotóxicas y Anticancerígenas
Ciertos compuestos que contienen imidazol, incluidos los análogos de this compound, exhiben actividad citotóxica. Si bien algunos derivados tienen efectos citotóxicos razonables, se necesita una exploración adicional para aprovechar su potencial como agentes anticancerígenos .
Actividad Antiparasitaria
Los derivados de imidazol funcionalizados con sulfonamida han mostrado propiedades antiparasitarias. Esta nueva serie, incluida this compound, se alinea con la literatura previa que muestra que las sulfonamidas pueden combatir parásitos, bacterias e incluso exhibir actividad anti-VIH .
Inhibición de CDK2
Los investigadores han sintetizado derivados de N,4-di(1H-pirazol-4-il)pirimidin-2-amina mediante la sustitución de la porción de fenilsulfonamida. Estos compuestos muestran promesa como posibles inhibidores de CDK2, lo que podría tener implicaciones en la terapia del cáncer .
Direcciones Futuras
The future directions for the study of “N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and pharmacological properties. Additionally, more research could be conducted to understand their mechanism of action and potential therapeutic applications .
Mecanismo De Acción
Target of Action
The compound N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide, also known as N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide, has been found to interact with several targets. One of the primary targets of this compound is the ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides . Additionally, the compound has shown potent antileishmanial and antimalarial activities, suggesting that it may also target Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound acts as an activator of the insect RyR . In the case of Leishmania aethiopica and Plasmodium berghei, the compound exhibits superior antipromastigote activity
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, activation of the RyR can lead to changes in calcium signaling within the cell . In the case of Leishmania aethiopica and Plasmodium berghei, the compound’s antipromastigote activity suggests that it may interfere with the parasites’ life cycle
Pharmacokinetics
Compounds with similar structures have been found to have good systemic exposure and oral bioavailability
Result of Action
The compound’s interaction with its targets leads to various molecular and cellular effects. For instance, activation of the RyR can lead to changes in intracellular calcium levels, which can affect various cellular processes . The compound’s antipromastigote activity against Leishmania aethiopica and Plasmodium berghei suggests that it may inhibit the growth of these parasites .
Propiedades
IUPAC Name |
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)15-12-6-4-11(5-7-12)10-16-9-3-8-14-16/h2-9H,1,10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWISVUQKDTBCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

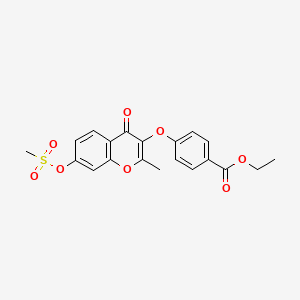

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2370263.png)
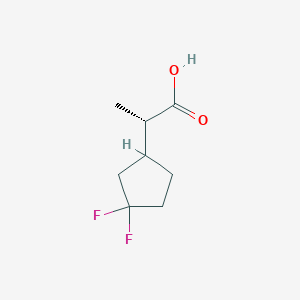
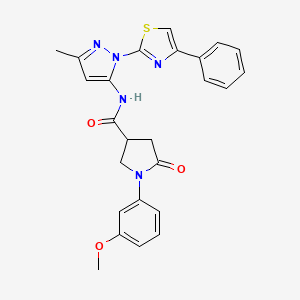
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)
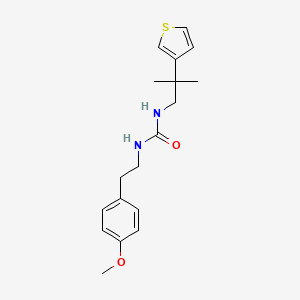

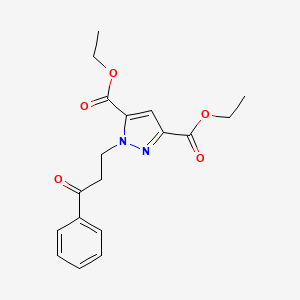
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)
![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)